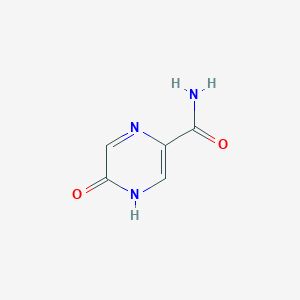












|
REACTION_CXSMILES
|
[C:1]([C:4]1[N:5]=[CH:6][C:7](=[O:10])[NH:8][CH:9]=1)(=O)[NH2:2].N1C=CC=CC=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.CO>O1CCOCC1.[Cl-].[Na+].O>[C:1]([C:4]1[N:5]=[CH:6][C:7](=[O:10])[NH:8][CH:9]=1)#[N:2] |f:5.6.7|
|


|
Name
|
|
|
Quantity
|
0.28 g
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(=O)C=1N=CC(NC1)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.65 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
|
Name
|
|
|
Quantity
|
0.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 1 hour the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 10° C
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown solution
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown gum
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethylacetate
|
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with dilute hydrochloric acid, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give an oil that
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |